molecular formula C10H10ClFN2O2 B8426156 (5-Chloro-4-fluoro-2-nitro-phenyl)-cyclopropyl-methyl-amine

(5-Chloro-4-fluoro-2-nitro-phenyl)-cyclopropyl-methyl-amine

Cat. No.: B8426156
M. Wt: 244.65 g/mol
InChI Key: HBKUWHDHBBLHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-4-fluoro-2-nitro-phenyl)-cyclopropyl-methyl-amine is a useful research compound. Its molecular formula is C10H10ClFN2O2 and its molecular weight is 244.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10ClFN2O2

Molecular Weight

244.65 g/mol

IUPAC Name

5-chloro-N-cyclopropyl-4-fluoro-N-methyl-2-nitroaniline

InChI

InChI=1S/C10H10ClFN2O2/c1-13(6-2-3-6)9-4-7(11)8(12)5-10(9)14(15)16/h4-6H,2-3H2,1H3

InChI Key

HBKUWHDHBBLHSP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 500 mg (2.17 mmol) (5-chloro-4-fluoro-2-nitro-phenyl)-cyclopropyl-amine (J. Med. Chem. 1992, 35(8), 1385) in 5 mL N,N-dimethylformamide was added 104 mg (2.385 mmol) sodium hydride (60% dispersion in mineral oil) and 339 mg (2.385 mmol) methyl iodide. The reaction mixture was stirred for 6 hours at room temperature and then poured on 30 mL 10% aqueous sodium bicarbonate solution and 30 mL ethyl acetate. The layers were separated and the aqueous layer was extracted a second time with 30 mL ethyl acetate. The organic layers were washed with 30 mL brine, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue was purified by silica gel chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:ethyl acetate 100:0 to 80:20) to give 433 mg (82%) of the desired compound as a yellow oil. MS (ESI): m/z=245.049 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
82%

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